molecular formula C8H10N4 B15244333 (2-Methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine

(2-Methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine

Cat. No.: B15244333
M. Wt: 162.19 g/mol
InChI Key: GJGURQJYAYCGBD-UHFFFAOYSA-N
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Description

(2-Methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. Compounds with this scaffold have exhibited various biological activities, making them attractive for drug discovery and other scientific research applications .

Preparation Methods

The synthesis of (2-Methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole and pyrazine derivatives. For example, the transition-metal-free strategy described by Trofimov involves three steps: cross-coupling of the pyrrole ring with acyl (bromo)acetylenes, addition of propargylamine to the obtained acetylenes, and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Industrial production methods may involve similar steps but optimized for large-scale synthesis.

Chemical Reactions Analysis

(2-Methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agent . Its diverse biological activities make it a valuable scaffold for drug discovery and development.

Mechanism of Action

The mechanism of action of (2-Methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit kinase activity, which is crucial for cell signaling and regulation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

(2-Methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine can be compared with other pyrrolopyrazine derivatives, such as pyrrolo[1,2-a]pyrazine and 6H-pyrrolo[3,4-b]pyrazine. While pyrrolo[1,2-a]pyrazine derivatives exhibit more antibacterial, antifungal, and antiviral activities, 5H-pyrrolo[2,3-b]pyrazine derivatives, including this compound, show more activity on kinase inhibition . This uniqueness makes it a promising candidate for specific therapeutic applications.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

(2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine

InChI

InChI=1S/C8H10N4/c1-5-3-10-8-7(12-5)6(2-9)4-11-8/h3-4H,2,9H2,1H3,(H,10,11)

InChI Key

GJGURQJYAYCGBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=N1)C(=CN2)CN

Origin of Product

United States

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